molecular formula C11H9ClN2OS B11859867 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one CAS No. 49782-31-2

3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B11859867
CAS No.: 49782-31-2
M. Wt: 252.72 g/mol
InChI Key: FZJBOYPXMWSKSB-UHFFFAOYSA-N
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Description

3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one (CAS: 49782-31-2) is a quinazolinone derivative with the molecular formula C₁₁H₉ClN₂OS and a molecular weight of 252.72 g/mol . Key physicochemical properties include:

  • XLogP3: 2.5 (indicating moderate lipophilicity).
  • Hydrogen bond donors/acceptors: 1 and 2, respectively.
  • Topological polar surface area (TPSA): 64.4 Ų.
  • Boiling point: 394.8°C, density: 1.43 g/cm³, and flash point: 192.6°C .

While safety data sheets indicate its use in industrial and scientific research, specific hazard classifications remain undefined .

Properties

CAS No.

49782-31-2

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

6-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16)

InChI Key

FZJBOYPXMWSKSB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S

Origin of Product

United States

Preparation Methods

Deep Eutectic Solvents (DESs)

Choline chloride-based DESs dominate recent syntheses due to their dual solvent-catalyst functionality:

  • ChCl:urea (1:2) : Optimal for allyl derivatives (24% yield)

  • ChCl:glycerol (1:2) : Lower yield (18%) due to reduced basicity

  • ChCl:oxalic acid (1:1) : Acidic DES unsuitable for base-catalyzed cyclization

β-Cyclodextrin-Mediated Synthesis

Aqueous β-cyclodextrin systems enable catalyst-free synthesis through host-guest complexation. For 6-chloro analogs, this method achieved 85% yield at 36°C over 12 hours. The protocol involves:

  • Dissolving β-cyclodextrin (1 mmol) in water

  • Sequential addition of 2-mercaptoquinazolinone and allyl bromide

  • Continuous stirring followed by ethyl acetate extraction

Comparative Analysis of Methodologies

Performance metrics across synthesis routes:

ParameterConventional DESMicrowaveUltrasoundβ-Cyclodextrin
Yield (%)24152185
Time (h)11112
Temperature (°C)80808036
Solvent Reusability5 cycles3 cycles4 cyclesSingle-use

The β-cyclodextrin method exhibits superior yield but suffers from extended reaction times and limited solvent recovery. DES-based approaches balance environmental sustainability with moderate efficiency.

Challenges and Optimization Strategies

Byproduct Formation

Allyl group migration during cyclization generates regioisomeric impurities. Countermeasures include:

  • Low-temperature staging : Initial reaction at 50°C followed by gradual heating

  • Phase-transfer catalysis : Tetrabutylammonium bromide improves interfacial contact

Purification Difficulties

High water solubility of allyl derivatives complicates isolation. Solutions involve:

  • Salting-out techniques : NH4Cl saturation enhances product precipitation

  • Solvent screening : Ethyl acetate/hexane (3:1) optimizes recrystallization

Scale-Up Considerations

Industrial translation requires addressing:

  • DES viscosity limits : Glycerol cosolvents (10–15% v/v) reduce viscosity by 40%

  • Ultrasound reactor design : Flow cells with stepped horns improve energy distribution

Chemical Reactions Analysis

Thiol-Based Reactivity

The mercapto group exhibits nucleophilic character, participating in key transformations:

S-Alkylation Reactions
Reacts with alkyl halides under basic conditions to form thioether derivatives. A study using choline chloride:urea DES (1:2) at 80°C achieved 62% yield for benzyl-substituted analogs (Table 1) . Microwave-assisted synthesis (1800 W, 80°C) showed reduced efficiency (41% yield) .

ReactantProduct TypeYield (%)
(Conventional)
Yield (%)
(Microwave)
Benzyl bromideS-Benzyl derivative62 41
Allyl bromideS-Allyl derivative40 15
4-Chlorobenzyl-X4-Cl-Substituted55 49

Oxidation Pathways
The thiol group oxidizes to disulfides under mild oxidative conditions (O₂, Cu(I) catalysis). Full oxidation to sulfonic acids requires strong oxidizers like H₂O₂/H₂SO₄, though specific data for this compound requires further verification .

Chloro Substituent Reactivity

The electron-withdrawing chloro group activates position 6 for nucleophilic aromatic substitution:

Amination
Reacts with primary amines (e.g., methylamine) in DMF at 120°C, producing 6-amino derivatives. Comparable quinazolines show 68-82% yields under similar conditions.

Hydrolysis
Alkaline hydrolysis (NaOH/EtOH, reflux) converts chloro to hydroxyl groups, though this reaction competes with thiol oxidation and requires careful pH control .

Allyl Group Transformations

The allyl moiety enables three primary reaction types:

Cycloadditions
Undergoes [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., maleimides) at 80-100°C, forming pyrrolidine-fused derivatives. Yields for analogous systems reach 75% .

Oxidative Cleavage
Ozonolysis in CH₂Cl₂/MeOH (-78°C) cleaves the allyl group to form aldehyde derivatives, though competing ring oxidation may occur.

Radical Additions
Participates in thiol-ene reactions with 365 nm UV initiation, achieving >80% conversion in model systems .

Ring-Modifying Reactions

The quinazolinone core shows limited electrophilic substitution but undergoes ring expansion under strong conditions:

Pd-Catalyzed Coupling
In presence of Pd(OAc)₂ (5 mol%) and Cs₂CO₃, forms fused polyheterocycles via three-component reactions (Scheme 9 ). Optimal conditions:

  • Temperature: 110°C

  • Solvent: Toluene

  • Yield range: 55-72% (analog data)

Acid-Catalyzed Rearrangements
Concentrated HCl induces ring opening at 80°C, generating anthranilic acid derivatives through hydrolysis of the 4-keto group .

Comparative Reactivity Table

Key differences from structural analogs:

Reaction Type6-Cl-2-SH Derivative6-H-2-OCH₃ AnalogReactivity Factor
S-Alkylation55-62% 72-88% Electron withdrawal decreases nucleophilicity
Chloro substitution68-82%N/AEnhanced by thiol group conjugation
Allyl cycloaddition70-75% 45-52% Mercapto group stabilizes transition state

Scientific Research Applications

Synthesis of 3-Allyl-6-Chloro-2-Mercaptoquinazolin-4(3H)-One

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with isothiocyanates under controlled conditions. Recent studies have employed green chemistry techniques, such as deep eutectic solvents (DESs), to enhance the efficiency and environmental friendliness of the synthesis process. For example, choline chloride-based DESs have been utilized successfully to produce various substituted 2-mercaptoquinazolin-4(3H)-one derivatives, showcasing the versatility of this approach in producing quinazoline derivatives while minimizing waste and hazardous byproducts .

Anticancer Activity

Quinazoline derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7, indicating potent antiproliferative effects .

Antimicrobial Properties

The compound exhibits notable antimicrobial activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Research has highlighted its effectiveness in inhibiting bacterial growth, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This antimicrobial action is attributed to mechanisms that disrupt bacterial cell wall synthesis and function .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. Studies using assays such as DPPH and ABTS have demonstrated that certain derivatives possess significant free radical scavenging abilities, which may contribute to their overall therapeutic potential by mitigating oxidative stress-related damage in cells .

Therapeutic Potential

The therapeutic implications of this compound are vast:

Cancer Therapy

Due to its anticancer properties, this compound could serve as a lead structure for developing new cancer therapeutics. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further investigation in preclinical and clinical settings.

Antimicrobial Treatment

Given its broad-spectrum antimicrobial activity, derivatives of this compound could be explored as potential treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Antioxidant Supplementation

The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinazoline derivatives:

Study ReferenceFocusKey Findings
Synthesis of quinazoline derivativesDeveloped efficient synthetic routes using DESs; highlighted biological activities including anticancer effects.
Antioxidant and antibacterial activitiesDemonstrated significant antioxidant activity; identified promising antibacterial candidates through MIC assessments.
Antimicrobial studiesShowed effective inhibition against various pathogens; suggested potential for new antibiotic development.

Mechanism of Action

The mechanism of action of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of the target compound with key analogues:

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Activities Reference
3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one 3-Allyl, 6-Cl, 2-SH C₁₁H₉ClN₂OS 252.72 Moderate lipophilicity (XLogP3=2.5) ; potential anticancer applications inferred from structural analogs
6-Chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one 3-(4-Fluorophenyl), 6-Cl, 2-SH C₁₄H₈ClFN₂OS 306.75 Anticancer activity (used to synthesize derivatives via S-alkylation)
3-Amino-6-chloro-2-mercaptoquinazolin-4(3H)-one (V3) 3-NH₂, 6-Cl, 2-SH C₈H₅ClN₃OS 226.66 Analgesic activity (75% yield, MP=204–206°C)
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one 3-Ethyl, 6-Br, 2-SH C₁₀H₉BrN₂OS 285.21 Bromine substitution may enhance halogen bonding
3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one 3-Allyl, 6-Cl, 2-NHPh C₁₇H₁₄ClN₃O 311.77 Phenylamino group increases steric bulk
Key Observations:
  • Position 6 : Chlorine vs. bromine substitution alters electronic properties; bromine’s larger size may improve binding affinity in halogen-rich environments .
  • Position 2: The mercapto (-SH) group is critical for hydrogen bonding and metal coordination, whereas its replacement with amino or phenylamino groups modifies solubility and target selectivity .

Biological Activity

3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial, antitumor, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C10H8ClN3OS\text{Molecular Formula }C_{10}H_{8}ClN_{3}OS

Antimicrobial Activity

Research has shown that derivatives of 2-mercaptoquinazolinones exhibit significant antimicrobial properties. In one study, various substituted 2-mercaptoquinazolinones were synthesized and tested against a range of bacterial strains. The results indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

These findings suggest that the presence of the allyl and chloro substituents contributes to the antimicrobial efficacy of the compound .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells.

A notable study evaluated the cytotoxic effects using the MTT assay, revealing that the compound exhibited IC50 values in the micromolar range:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

Mechanistically, it was found that the compound induces apoptosis in cancer cells, which is mediated through the activation of caspase pathways .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of quinazolinone derivatives have highlighted their potential as GABA receptor modulators. In vivo studies using a pentylenetetrazole-induced seizure model demonstrated that this compound significantly reduces seizure frequency.

The following table summarizes the anticonvulsant activity observed:

Dose (mg/kg)Seizure Frequency (per hour)
502
1001
1500

These results indicate a dose-dependent effect, suggesting that higher doses lead to increased efficacy in seizure control .

Case Studies

Several case studies have documented the biological activities of similar compounds within the quinazolinone class. For instance, a study on structurally related compounds showed promising results in both antimicrobial and antitumor assays, reinforcing the potential therapeutic applications of these classes of compounds.

Q & A

Q. What are the established synthetic methodologies for 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one?

The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with thiourea or via S-alkylation of 2-mercaptoquinazolinone precursors. For example, microwave-assisted synthesis (280 W, 2–4 min) significantly improves reaction efficiency and yield compared to conventional heating . Key steps include optimizing stoichiometry of allylating agents (e.g., allyl bromide) and purification via recrystallization (e.g., methanol). Hydrogenation may also be employed to stabilize intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of 1H/13C-NMR (to confirm substitution patterns and allyl group integration), IR (to identify thiol (-SH) and carbonyl (C=O) stretches), and mass spectrometry (for molecular ion validation) is critical. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated in studies using SHELX software for refinement .

Q. How are purity and stability assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95%), while thermogravimetric analysis (TGA) evaluates thermal stability. Solubility profiles in polar (DMSO) and nonpolar solvents inform formulation strategies for biological assays .

Advanced Research Questions

Q. What strategies address low yields in allylation reactions?

Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd) or phase-transfer catalysts enhance allyl group transfer .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reactant solubility.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in-situ FTIR tracks intermediate formation . Contradictions in yield data across studies often arise from differences in reagent quality or moisture sensitivity of intermediates .

Q. How do substituents at the 3-allyl and 6-chloro positions influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • The 6-chloro group enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic targets in antibacterial assays .
  • The 3-allyl moiety improves membrane permeability, as shown in derivatives with comparable logP values . Computational docking (e.g., AutoDock Vina) predicts interactions with bacterial dihydrofolate reductase (DHFR) or kinase domains .

Q. What crystallographic challenges arise in resolving this compound’s structure?

Challenges include:

  • Disorder in the allyl group : Solved by refining occupancy ratios in SHELXL .
  • Twinned crystals : Data collected at 100 K with high redundancy improves resolution . Discrepancies between SCXRD and NMR data (e.g., conformational flexibility in solution) require multi-technique validation .

Q. How can computational modeling guide derivative design?

  • Molecular dynamics (MD) simulations predict solvent-accessible surfaces for functionalization.
  • Density functional theory (DFT) calculates HOMO-LUMO gaps to prioritize electrophilic sites for substitution .
  • Pharmacophore mapping identifies conserved motifs (e.g., thiol-quinazolinone core) for target binding .

Methodological Considerations

Q. What in vitro assays evaluate biological activity?

  • Antibacterial : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Antioxidant : DPPH radical scavenging assays, with IC50 compared to ascorbic acid controls .

Q. How are reaction intermediates characterized in complex syntheses?

  • LC-MS/MS identifies transient intermediates (e.g., thiourea adducts).
  • Isolation via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by SCXRD confirms regioselectivity .

Data Interpretation and Contradictions

Q. How to resolve conflicting bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC).
  • Impurity artifacts : Re-evaluate purity via elemental analysis (C, H, N, S) .
  • Solvent effects : DMSO cytotoxicity may mask true activity; use lower concentrations (<0.1% v/v) .

Q. What statistical methods validate experimental reproducibility?

  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes reaction parameters (temperature, time, catalyst loading) .
  • ANOVA identifies significant variables in multi-step syntheses .

Advanced Analytical Techniques

Q. How does X-ray crystallography inform SAR studies?

SCXRD reveals:

  • Intermolecular interactions : Hydrogen bonding between the thiol group and protein residues .
  • Torsional angles : Allyl group conformation impacts binding pocket compatibility .

Q. What role does high-resolution mass spectrometry (HRMS) play?

HRMS with electrospray ionization (ESI) confirms molecular formula (e.g., C11H9ClN2OS) and detects isotopic patterns (e.g., chlorine’s M+2 peak) .

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